

# Vanillate: A Comprehensive Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

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**Vanillate**, the conjugate base of vanillic acid, is a molecule of significant interest across various scientific disciplines, including pharmacology, biotechnology, and materials science. As a key intermediate in the biosynthesis of vanillin and a product of lignin degradation, its unique chemical structure underpins a range of biological activities and potential applications. This technical guide provides an in-depth overview of the core physical and chemical properties of **vanillate**, detailed experimental methodologies for their determination, and insights into its role in biological signaling pathways.

## Core Physical and Chemical Properties

The physicochemical properties of **vanillate** are fundamental to understanding its behavior in biological and chemical systems. While "**vanillate**" specifically refers to the anion  $C_8H_7O_4^-$ , its properties are intrinsically linked to its protonated form, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The equilibrium between these two forms is governed by the pH of the environment.

## Table 1: Physical and Chemical Properties of Vanillic Acid

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub>	[1]
Molecular Weight	168.15 g/mol	[1]
Appearance	White to light yellow powder or crystals	[1]
Melting Point	210 to 213 °C (410 to 415 °F; 483 to 486 K)	
Boiling Point	Decomposes	
Solubility in Water	1.5 g/L at 14 °C	[1]
pKa	~4.5	[2]
logP (Octanol-Water Partition Coefficient)	1.46 to 1.18 (over a temperature range)	[3]

Note: Data primarily refers to vanillic acid, the protonated form of **vanillate**.

## Experimental Protocols

Accurate determination of the physicochemical properties of **vanillate** and vanillic acid is crucial for research and development. Below are detailed methodologies for key experiments.

### Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.

Methodology:

- A small, accurately weighed sample (2-10 mg) of vanillic acid is hermetically sealed in an aluminum pan.[4]

- An empty sealed pan is used as a reference.
- The sample and reference are placed in the DSC instrument.
- The temperature is increased at a constant rate (e.g., 1-2 K/min) under a nitrogen atmosphere.<sup>[4]</sup>
- The heat flow to the sample is monitored and plotted against temperature.
- The onset temperature of the endothermic peak is taken as the melting point.

## Determination of Solubility by the Gravimetric Method

Principle: This method involves saturating a solvent with the solute at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

- An excess amount of vanillic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 298.15 K) for a sufficient time to reach equilibrium (e.g., 24 hours).<sup>[4]</sup>
- The saturated solution is filtered to remove any undissolved solid.
- A known volume of the filtrate is transferred to a pre-weighed container.
- The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
- The container with the dried solute is weighed, and the mass of the dissolved vanillic acid is determined.
- Solubility is expressed as g/L or mol/L.

## Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For **vanillate**/vanillic acid, reverse-phase HPLC with UV detection is commonly used.

Methodology:

- Mobile Phase Preparation: A mixture of methanol and water (e.g., 55:45, v/v) is commonly used. The aqueous phase may be acidified (e.g., with 0.2% acetic acid) to ensure vanillic acid is in its protonated form for better retention and peak shape.[\[5\]](#)[\[6\]](#)
- Standard Solution Preparation: A stock solution of vanillic acid of known concentration is prepared in the mobile phase.
- Sample Preparation: The sample containing **vanillate** is diluted with the mobile phase and filtered through a 0.45  $\mu\text{m}$  syringe filter.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$ ).[\[6\]](#)
  - Flow Rate: Isocratic elution at 1.0 - 1.5 mL/min.[\[6\]](#)
  - Detection: UV detector set at a wavelength where vanillic acid has significant absorbance (e.g., 280 nm).[\[6\]](#)[\[7\]](#)
  - Injection Volume: 10-20  $\mu\text{L}$ .
- Quantification: The concentration of vanillic acid in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.

## Signaling Pathways and Biological Activity

**Vanillate** and its related compounds exhibit a range of biological activities, often through the modulation of specific signaling pathways.

### PI3K/Akt/ $\beta$ -Catenin Pathway Activation

Recent studies have shown that vanillic acid can stimulate anagen signaling in dermal papilla cells, promoting cell proliferation through the activation of the PI3K/Akt and Wnt/ $\beta$ -catenin pathways.[8] This suggests its potential in hair growth applications.

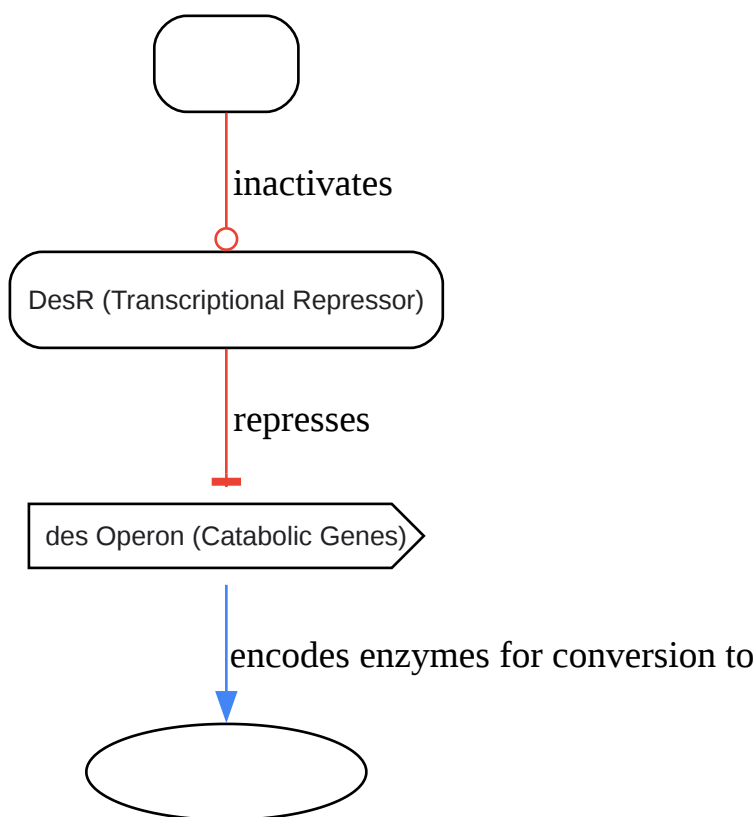


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Caption: **Vanillate** activates the PI3K/Akt pathway, leading to cell proliferation.

## Regulation of Vanillate Catabolism

In microorganisms like *Sphingobium* sp. SYK-6, the breakdown of **vanillate** is tightly regulated. A transcriptional regulator, DesR, controls the expression of genes involved in the O-demethylation of **vanillate** to protocatechuate.[9] **Vanillate** itself acts as an effector molecule, inhibiting the DNA-binding activity of DesR and thus inducing the expression of the catabolic genes.

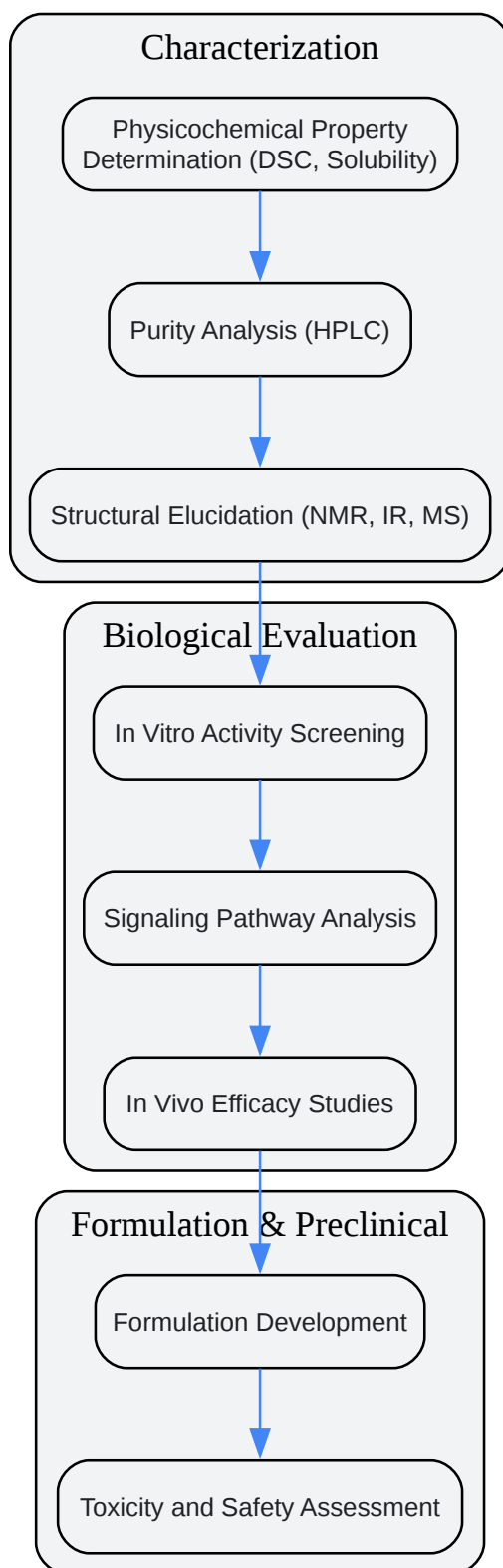


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Caption: **Vanillate** induces its own catabolism by inactivating the DesR repressor.

## Experimental Workflow for Drug Development

The analysis and application of **vanillate** in a drug development context require a structured workflow, from initial characterization to biological evaluation.



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Caption: A typical workflow for the evaluation of **vanillate** in drug development.

## Conclusion

**Vanillate**, and its parent compound vanillic acid, possess a compelling set of physicochemical properties and biological activities that make them attractive candidates for further research and development. This guide provides a foundational understanding of these properties, along with the experimental methodologies required for their rigorous evaluation. The elucidation of its involvement in key signaling pathways opens up new avenues for therapeutic intervention. A systematic approach to its characterization and biological assessment, as outlined in the experimental workflow, will be crucial in unlocking the full potential of this versatile molecule.

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